7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-9-6-18-17-21(16(9)23)7-11(8-24-17)15(22)20-12-3-4-14-13(5-12)19-10(2)25-14/h3-6,11H,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYJHGRTWIHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have shown inhibitory potency against M. tuberculosis.
Mode of Action
tuberculosis. The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.
Biochemical Pathways
tuberculosis, suggesting that they may affect the biochemical pathways necessary for the bacteria’s survival and proliferation.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. These properties could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of the growth of M. tuberculosis. This could lead to a decrease in the number of bacteria, potentially aiding in the treatment of tuberculosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s activity.
Biological Activity
7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS Number: 1421492-45-6) is a complex heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.5 g/mol. The structure contains various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 1421492-45-6 |
The compound exhibits notable anti-tubercular activity , primarily targeting Mycobacterium tuberculosis. Its mechanism involves the inhibition of bacterial growth by disrupting critical biochemical pathways necessary for bacterial survival and replication. Benzothiazole derivatives are known to enhance this activity through their ability to interact with specific enzymes in the bacterial metabolism.
Target Pathways
- Inhibition of Mycobacterium tuberculosis : The compound likely inhibits the growth of M. tuberculosis by interfering with essential metabolic processes.
- Quorum Sensing Inhibition : Some derivatives have shown potential as quorum sensing inhibitors in Gram-negative bacteria, which could be relevant for biofilm-related infections.
Pharmacological Properties
The pharmacokinetics of this compound suggest it is slightly soluble in water but exhibits better solubility in alcohol and ether. This solubility profile is crucial for its bioavailability and therapeutic efficacy.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this class of compounds:
- Anti-Tubercular Activity : Research indicates that derivatives similar to 7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo have demonstrated significant inhibitory effects against M. tuberculosis in vitro. For instance, a study found that certain thiazole derivatives exhibited IC50 values indicating potent anti-tubercular properties.
- Quorum Sensing Inhibition : A library of benzo[d]thiazole derivatives was evaluated for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. Compounds showed varying degrees of activity, with some demonstrating IC50 values around 115 µg/mL against the LasB system, indicating their potential as anti-biofilm agents without direct antibacterial effects .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-Tubercular | Inhibition of M. tuberculosis growth |
| Quorum Sensing Inhibition | Moderate inhibition in Pseudomonas aeruginosa |
| Biofilm Formation | Reduced biofilm formation observed |
Comparison with Similar Compounds
Key Structural Features:
Analysis :
Physicochemical Properties
Notes:
- *Predicted using computational tools or analogs. and emphasize IR and NMR for validating carbonyl and amide groups .
Q & A
Basic: What are the standard synthetic pathways for preparing this compound?
The synthesis typically involves multi-step reactions starting with key intermediates such as substituted benzo[d]thiazoles and pyrimido-thiazine precursors. For example:
- Step 1 : Condensation of 2-methylbenzo[d]thiazol-5-amine with a pyrimido-thiazine intermediate under reflux conditions using acetic acid/acetic anhydride mixtures as solvents .
- Step 2 : Carboxamide formation via coupling reactions (e.g., using chloroacetic acid or carbodiimide-based reagents) to introduce the 3-carboxamide moiety .
Yields are optimized by controlling temperature (e.g., 110–120°C for 8–10 hours) and using catalysts like sodium acetate .
Basic: Which spectroscopic methods are most reliable for characterizing its structure?
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the oxo group, NH stretches at ~3200–3350 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.7 ppm), and thiazine/protonated carboxamide NH (δ 10–12 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and aromatic systems .
- X-ray Crystallography : Resolves conformational details (e.g., puckered pyrimidine rings, dihedral angles between fused rings) .
Advanced: How can computational methods improve synthesis optimization?
- DFT Calculations : Predict thermodynamic stability of intermediates and transition states, reducing trial-and-error in reaction design .
- Molecular Docking : Guides functionalization by identifying substituents that enhance binding to target proteins (e.g., enzyme active sites) .
- Solvent Optimization : Computational solvent screening (e.g., COSMO-RS models) minimizes hazardous solvent use and improves yield .
Advanced: How to resolve contradictions in reported structural conformations?
- Case Study : X-ray data from related thiazolo-pyrimidines shows a "flattened boat" conformation in the pyrimidine ring (C5 deviation: 0.224 Å from the mean plane) . Discrepancies with computational models (e.g., planar DFT predictions) may arise from crystal packing forces or dynamic effects in solution.
- Methodology :
- Combine solid-state (X-ray) and solution-state (NMR/ROESY) data to assess flexibility .
- Use variable-temperature NMR to probe conformational dynamics .
Advanced: What strategies mitigate side reactions during carboxamide coupling?
- Activation Reagents : Use HATU or EDCI/HOBt to reduce racemization and improve coupling efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates .
- Monitoring : Real-time FTIR or LC-MS tracks reaction progress and identifies byproducts (e.g., unreacted amines or acylated impurities) .
Advanced: How to design assays for evaluating its biological interactions?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET) to measure binding to kinases or proteases, leveraging the compound’s thiazine-thiazole scaffold .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C isotopes) to quantify permeability in Caco-2 cell monolayers .
- Target Engagement : SPR (Surface Plasmon Resonance) quantifies binding kinetics (KD, kon/koff) to purified proteins .
Advanced: What analytical challenges arise in stability studies?
- Degradation Pathways : Hydrolysis of the carboxamide group under acidic/alkaline conditions or photodegradation of the benzo[d]thiazole moiety .
- Mitigation :
Advanced: How does the thiazine-thiazole scaffold influence pharmacokinetics?
- LogP Calculations : The fused heterocycles increase lipophilicity (predicted LogP ~2.5–3.0), enhancing membrane permeability but risking CYP450-mediated metabolism .
- Metabolite ID : LC-HRMS identifies primary metabolites (e.g., S-oxidation of the thiazole ring or hydroxylation of the methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
